molecular formula C10H18N4O B13628881 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

Cat. No.: B13628881
M. Wt: 210.28 g/mol
InChI Key: TVQVUUTWNZLDJH-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a sec-butyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amination: Introduction of the amino group at the 4-position of the pyrazole ring can be done using various amination reactions.

    Attachment of the sec-Butyl Group: This step involves the alkylation of the pyrazole ring with a sec-butyl halide.

    Formation of the Propanamide Moiety: The final step involves the reaction of the substituted pyrazole with acryloyl chloride or a similar reagent to form the propanamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.

    Substitution: Various substitution reactions can occur, especially at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide
  • 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)butanamide
  • 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group and the propanamide moiety may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-butan-2-ylpropanamide

InChI

InChI=1S/C10H18N4O/c1-4-7(2)13-10(15)8(3)14-6-9(11)5-12-14/h5-8H,4,11H2,1-3H3,(H,13,15)

InChI Key

TVQVUUTWNZLDJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(C)N1C=C(C=N1)N

Origin of Product

United States

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